molecular formula C9H7FO4 B13700534 3-(2-Fluoro-5-hydroxyphenyl)-2-oxopropanoic acid

3-(2-Fluoro-5-hydroxyphenyl)-2-oxopropanoic acid

Cat. No.: B13700534
M. Wt: 198.15 g/mol
InChI Key: LYRQQSIUDSLGNY-UHFFFAOYSA-N
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Description

3-(2-Fluoro-5-hydroxyphenyl)-2-oxopropanoic acid is an organic compound that features a fluorinated phenyl ring and a keto acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-5-hydroxyphenyl)-2-oxopropanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluoro-5-hydroxybenzaldehyde.

    Aldol Condensation: The aldehyde undergoes an aldol condensation with pyruvic acid under basic conditions to form the desired product.

    Purification: The crude product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-5-hydroxyphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The keto group can be reduced to form an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 3-(2-Fluoro-5-oxophenyl)-2-oxopropanoic acid.

    Reduction: 3-(2-Fluoro-5-hydroxyphenyl)-2-hydroxypropanoic acid.

    Substitution: 3-(2-Amino-5-hydroxyphenyl)-2-oxopropanoic acid.

Scientific Research Applications

3-(2-Fluoro-5-hydroxyphenyl)-2-oxopropanoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s unique properties make it suitable for the development of advanced materials.

    Biological Studies: It is used in studies to understand the effects of fluorinated compounds on biological systems.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-5-hydroxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Fluoro-4-hydroxyphenyl)-2-oxopropanoic acid
  • 3-(2-Chloro-5-hydroxyphenyl)-2-oxopropanoic acid
  • 3-(2-Fluoro-5-methoxyphenyl)-2-oxopropanoic acid

Uniqueness

3-(2-Fluoro-5-hydroxyphenyl)-2-oxopropanoic acid is unique due to the presence of both a fluorine atom and a hydroxyl group on the phenyl ring

Properties

Molecular Formula

C9H7FO4

Molecular Weight

198.15 g/mol

IUPAC Name

3-(2-fluoro-5-hydroxyphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C9H7FO4/c10-7-2-1-6(11)3-5(7)4-8(12)9(13)14/h1-3,11H,4H2,(H,13,14)

InChI Key

LYRQQSIUDSLGNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)CC(=O)C(=O)O)F

Origin of Product

United States

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